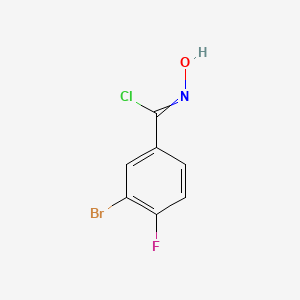
3-Bromo-alpha-chloro-4-fluorobenzaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-alpha-chloro-4-fluorobenzaldoxime is a chemical compound with a unique structure characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldoxime core
Métodos De Preparación
The synthesis of 3-Bromo-alpha-chloro-4-fluorobenzaldoxime typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of alpha-chloro-4-fluorobenzaldehyde, followed by the formation of the oxime through the reaction with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures and the use of solvents like methanol.
Análisis De Reacciones Químicas
3-Bromo-alpha-chloro-4-fluorobenzaldoxime undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The oxime group can be oxidized to a nitro compound or reduced to an amine under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-alpha-chloro-4-fluorobenzaldoxime has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 3-Bromo-alpha-chloro-4-fluorobenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
3-Bromo-alpha-chloro-4-fluorobenzaldoxime can be compared with other halogenated benzaldoximes:
3-Bromo-4-chlorobenzotrifluoride: Similar in structure but lacks the oxime group, making it less versatile in certain reactions.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the oxime, used in different applications such as catalysis.
3-Fluorobenzaldoxime: Lacks the bromine and chlorine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of halogen atoms and the oxime group, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-bromo-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-5-3-4(7(9)11-12)1-2-6(5)10/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZXARFWMVGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
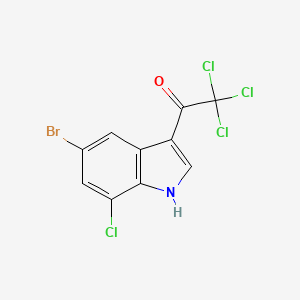
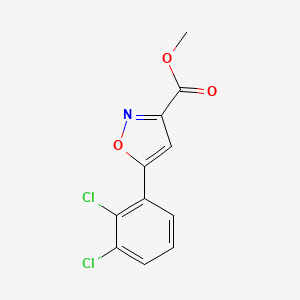
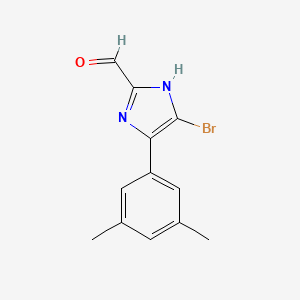
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
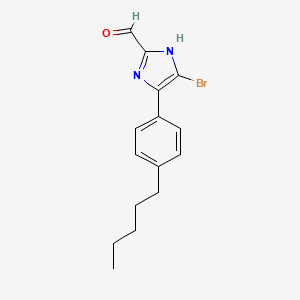
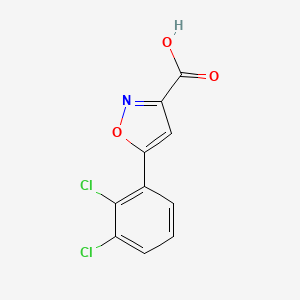
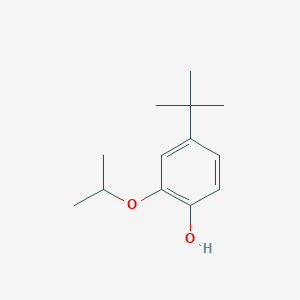
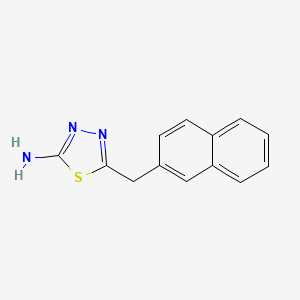
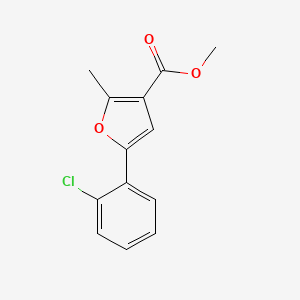
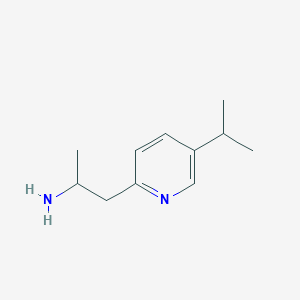
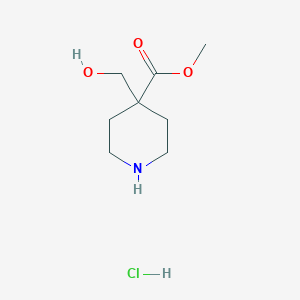
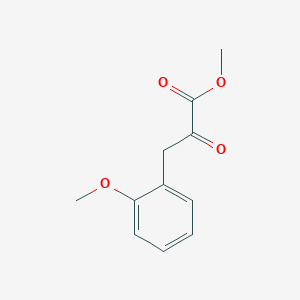
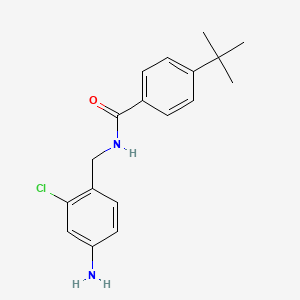
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
